(3-(Ethoxycarbonyl)-2-methylphenyl)boronic acid

Description

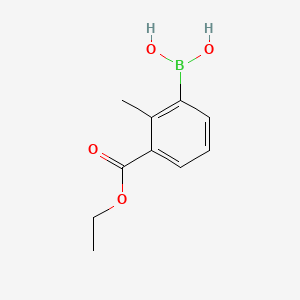

(3-(Ethoxycarbonyl)-2-methylphenyl)boronic acid is an aromatic boronic acid derivative characterized by an ethoxycarbonyl (-COOEt) group at the 3-position and a methyl (-CH₃) group at the 2-position of the phenyl ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceutical and materials chemistry . Its synthesis typically involves palladium-catalyzed coupling reactions, as demonstrated in the preparation of kinase inhibitors where boronic acids with ethoxycarbonyl and methyl substituents are key intermediates .

Applications of this compound span medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents, where boronic acids are valued for their ability to interact with biological targets via reversible covalent bonding .

Properties

IUPAC Name |

(3-ethoxycarbonyl-2-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-3-15-10(12)8-5-4-6-9(7(8)2)11(13)14/h4-6,13-14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTANIKOMRJQKPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(=O)OCC)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Ethoxycarbonyl)-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-(ethoxycarbonyl)-2-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (3-(Ethoxycarbonyl)-2-methylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or specific catalysts.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide, sodium perborate, and solvents like water or methanol.

Protodeboronation: Acids (e.g., HCl) or specific catalysts under mild conditions.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Protodeboronation: The corresponding aryl compounds without the boronic acid group.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

One of the primary applications of (3-(Ethoxycarbonyl)-2-methylphenyl)boronic acid is as a reagent in the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, which is essential for synthesizing complex organic molecules. The compound serves as a boron source that reacts with aryl halides in the presence of a palladium catalyst, enabling the construction of biaryl compounds that are crucial in pharmaceuticals and agrochemicals .

Building Block for Drug Development

The compound is utilized as a building block in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can enhance biological activity or selectivity. For instance, it can be incorporated into larger frameworks to develop new classes of drugs targeting specific diseases .

Medicinal Chemistry

Antiviral Agents

Recent studies have highlighted the potential of boronic acids, including this compound, as antiviral agents. Research has shown that derivatives of boronic acids can inhibit viral neuraminidase enzymes, which are critical for the replication of viruses such as influenza. Compounds with similar structures have demonstrated improved efficacy against resistant strains of H5N1 and H1N1 viruses .

Cancer Therapy

In cancer research, boronic acids have been investigated for their role in boron neutron capture therapy (BNCT). This therapeutic approach utilizes boron-containing compounds that selectively accumulate in tumor cells. When exposed to thermal neutrons, these compounds undergo nuclear reactions that produce cytotoxic particles, leading to localized tumor destruction. Studies indicate that this compound could be a candidate for further exploration in this context .

Material Science

Sensors and Delivery Systems

Boronic acids are increasingly being explored for their applications in sensor technology and drug delivery systems. The ability of this compound to form reversible complexes with diols makes it suitable for designing sensors that detect sugars or other biomolecules through changes in fluorescence or conductivity . Additionally, its properties can be harnessed to create smart drug delivery systems that release therapeutic agents in response to specific stimuli.

Table 1: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | Effective carbon-carbon bond formation |

| Medicinal Chemistry | Antiviral Activity | Inhibition of influenza neuraminidase |

| Cancer Therapy | Boron Neutron Capture Therapy | Potential candidate for selective tumor targeting |

| Material Science | Sensors and Drug Delivery Systems | Reversible binding with diols; smart delivery systems |

Mechanism of Action

The mechanism of action of (3-(Ethoxycarbonyl)-2-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring the aryl group to the palladium catalyst, which then couples with the electrophilic aryl halide.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Anticancer Activity

- (E/Z)-(4-(3-(2-((4-Chlorophenyl)amino)-4-(dimethylamino)thiazol-5-yl)-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl)phenyl)boronic acid (6c): This derivative, featuring ethoxycarbonyl and chlorophenyl groups, exhibits potent cytotoxicity (IC₅₀ = 80 nM) against cancer cells while sparing normal cells. The ethoxycarbonyl group likely stabilizes interactions with pyruvate kinase M2 (PKM2), a metabolic enzyme overexpressed in tumors .

- Boronic Acid-Containing cis-Stilbenes :

Compounds like 13c and 13d , which replace hydroxyl groups in combretastatin A-4 with boronic acid, show strong tubulin polymerization inhibition (IC₅₀ = 21–22 µM) and apoptosis induction. In contrast, carboxylic acid analogs (e.g., 17 ) lack activity, underscoring the necessity of the boronic acid moiety for target engagement . - (3-(Pyridin-3-yl)phenyl)boronic Acid :

Used in glycogen synthase kinase inhibitors, this compound demonstrates moderate bioactivity, highlighting the importance of heterocyclic substituents for kinase targeting .

Enzyme Inhibition

- Aliphatic vs. Aromatic Boronic Acids :

Aliphatic boronic acids (e.g., Compound 2 ) show weaker inhibition of penicillin-binding protein 1b (PBP1b) compared to aromatic analogs. Modifications to the amide bonding moiety (Compounds 3–6 ) or boronic acid position (Compound 7 ) further reduce activity, emphasizing the need for optimal aromatic substitution patterns .

Suzuki Coupling Reactivity

- (3-(Hydroxymethyl)phenyl)boronic Acid: This compound reacts efficiently with 2-chloro-5-fluoropyrimidine under Pd catalysis, yielding (3-(5-fluoropyrimidin-2-yl)phenyl)methanol with >90% yield. The hydroxymethyl group likely enhances solubility without steric interference .

- (3-(Ethoxycarbonyl)-7-methoxyquinolin-4-yl)boronic Acid: Synthesized via Pd-catalyzed borylation, this quinoline derivative is a versatile intermediate for constructing kinase inhibitors. The ethoxycarbonyl group stabilizes the boron center, improving reaction yields (55–75%) .

Catalytic Performance

- p-Propoxyphenylboronic Acid :

A poor catalyst for amide bond formation compared to o-nitrophenylboronic acid, which benefits from electron-withdrawing nitro groups. The ethoxycarbonyl group in (3-(Ethoxycarbonyl)-2-methylphenyl)boronic acid may similarly enhance electrophilicity, though this remains untested .

Physicochemical Properties

Hydrogen Bonding and Stability

- 3-Carboxy-2-methoxy-phenylboronic Acid: Forms intramolecular O-H⋯O hydrogen bonds, stabilizing its crystal structure.

- 3-Formyl-4-methoxyphenylboronic Acid : The formyl group introduces polarity, enhancing interactions in organic synthesis. However, its lower similarity score (0.59 vs. 0.93 for methoxy/methyl analogs) suggests reduced structural compatibility with this compound in certain applications .

Biological Activity

(3-(Ethoxycarbonyl)-2-methylphenyl)boronic acid is a compound of interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Overview of Boronic Acids

Boronic acids are characterized by their ability to form reversible covalent bonds with diols, which makes them valuable in drug design and development. They have been utilized as enzyme inhibitors, particularly in the context of cancer therapy and antibacterial applications. The unique properties of boronic acids allow them to interact with various biological targets, making them versatile compounds in medicinal chemistry.

1. Antioxidant Activity

Recent studies have shown that this compound exhibits significant antioxidant properties. In vitro assays demonstrated a high efficacy in scavenging free radicals, with an IC50 value of 0.14 ± 0.01 µg/mL using the DPPH method, indicating its potential for use in formulations aimed at reducing oxidative stress .

2. Antibacterial Activity

The compound has been evaluated for its antibacterial effects against various strains, notably Escherichia coli. At a concentration of 6.50 mg/mL, it demonstrated effective inhibition of bacterial growth, suggesting its potential application in antimicrobial therapies .

3. Anticancer Activity

In cellular models, this compound showed a cytotoxic effect on cancer cell lines, particularly MCF-7 cells, with an IC50 value of 18.76 ± 0.62 µg/mL. This indicates a promising avenue for further research into its role as an anticancer agent .

4. Enzyme Inhibition

The compound also exhibits inhibitory activity against several enzymes:

- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL

- Antiurease : IC50 = 1.10 ± 0.06 µg/mL

- Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL

These findings suggest that this compound could be beneficial in treating conditions related to enzyme dysregulation .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Binding : The boron atom can form transient covalent bonds with serine residues in enzymes, effectively inhibiting their activity.

- Receptor Modulation : The compound may bind to receptors involved in cell signaling pathways, influencing cellular responses related to growth and apoptosis.

Case Study: Antioxidant and Antimicrobial Cream Formulation

A recent study formulated a cream containing this compound and assessed its biological properties. The cream exhibited strong antioxidant activity and was effective against E. coli, highlighting the compound's potential for topical applications in dermatology .

| Activity Type | IC50 Value |

|---|---|

| DPPH Free Radical Scavenging | 0.14 ± 0.01 µg/mL |

| Butyrylcholinesterase | 3.12 ± 0.04 µg/mL |

| Antiurease | 1.10 ± 0.06 µg/mL |

| Antithyrosinase | 11.52 ± 0.46 µg/mL |

| Cytotoxicity (MCF-7) | 18.76 ± 0.62 µg/mL |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-(Ethoxycarbonyl)-2-methylphenyl)boronic acid, and how are the products characterized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nickel-catalyzed carboxylation. For example, nickel-catalyzed carboxylation using CO₂ yields derivatives with 75% efficiency when THF is substituted for DMA as the solvent . Characterization involves H NMR (e.g., δ 2.66 ppm for the methyl group) and C NMR (e.g., δ 173.86 ppm for the ethoxycarbonyl moiety) to confirm structural integrity . Purity is assessed via HPLC (>97%) .

Q. What purification strategies mitigate challenges like boroxin formation or silica gel binding?

- Methodological Answer : Boroxin formation can be minimized by avoiding high temperatures during solvent evaporation. Use of non-protic solvents (e.g., dichloromethane) and low-temperature recrystallization improves recovery. Silica gel binding is mitigated by pre-treating the column with triethylamine or using alternative stationary phases like reverse-phase C18 .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The ethoxycarbonyl group at the 3-position introduces steric hindrance and electron-withdrawing effects, which reduce coupling efficiency. Comparative studies with analogs (e.g., 4-methoxy or 2-fluoro derivatives) show that electron-donating groups enhance reactivity by stabilizing the boronate intermediate. X-ray crystallography of enzyme-inhibitor complexes (e.g., class C β-lactamases) reveals that substituent positioning affects binding to catalytic residues .

Q. What mechanistic insights explain solvent-dependent yield variations in Suzuki reactions?

- Methodological Answer : THF improves yields (75%) compared to DMA due to its lower polarity, which stabilizes the palladium-boronate intermediate. DMA’s high polarity may destabilize the transition state or promote side reactions. Kinetic studies using B NMR can track intermediate stability under varying solvent conditions .

Q. How can structural analogs be designed to enhance biological activity, such as tubulin polymerization inhibition?

- Methodological Answer : Structure-activity relationship (SAR) studies show that replacing hydroxyl groups with boronic acids (e.g., in combretastatin analogs) increases tubulin binding affinity. For example, derivatives with boronic acid at the 3-position exhibit IC₅₀ values of 21–22 μM, while carboxylic acid analogs show no activity. Computational docking and apoptosis assays (e.g., FACScan) validate target engagement .

Data Contradiction Analysis

Q. Why do some studies report divergent yields for similar catalytic systems?

- Methodological Answer : Discrepancies arise from catalyst loading, substrate ratios, or trace water content. For instance, Zhao et al. (2019) achieved 75% yield with Ni catalysts, while Pd-based systems may underperform due to boronic acid protodeboronation. Controlled experiments with inert atmosphere (N₂/Ar) and anhydrous solvents reduce variability .

Key Recommendations for Researchers

- Synthesis : Prioritize Ni catalysts in THF for carboxylation.

- Characterization : Use B NMR to monitor boronate intermediates.

- Biological Studies : Combine crystallography (e.g., PDB: 1GA9) and SAR to optimize inhibitor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.